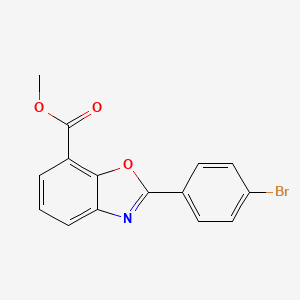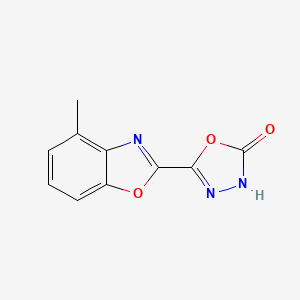
5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-aminobenzo[d]oxazole with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoxazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: This compound shares the benzoxazole moiety and has similar synthetic routes.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its combination of oxadiazole and benzoxazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications in various fields of research.
Eigenschaften
CAS-Nummer |
78620-19-6 |
|---|---|
Molekularformel |
C10H7N3O3 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-(4-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-5-3-2-4-6-7(5)11-8(15-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
XXZDIHQTCFREFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=NNC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




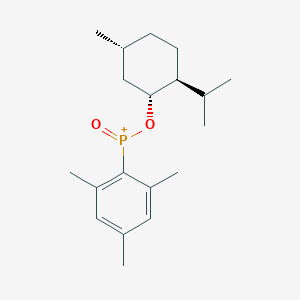




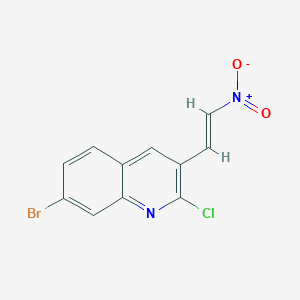
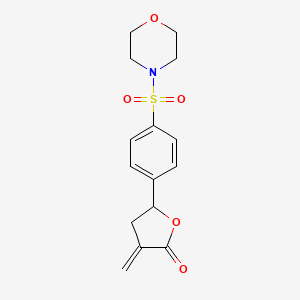


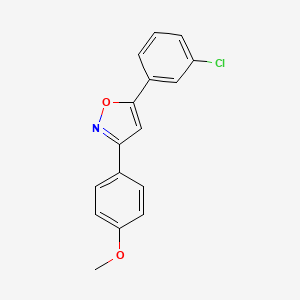
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
